molecular formula C12H13BrN4O B13921401 5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B13921401
M. Wt: 309.16 g/mol
InChI Key: XZGBRNYIIHOXIN-UHFFFAOYSA-N
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Description

5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a triazole ring

Preparation Methods

The synthesis of 5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization: The triazole ring can participate in cyclization reactions, forming new ring structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other brominated pyridine derivatives and triazole-containing molecules. Compared to these compounds, 5-bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-2-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C12H13BrN4O/c13-9-4-5-10(14-7-9)12-15-8-17(16-12)11-3-1-2-6-18-11/h4-5,7-8,11H,1-3,6H2

InChI Key

XZGBRNYIIHOXIN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC(=N2)C3=NC=C(C=C3)Br

Origin of Product

United States

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